3-Vinylcyclobutanol

Description

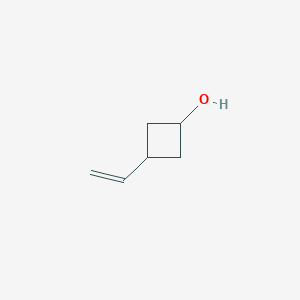

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-5-3-6(7)4-5/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWXJWQXMLMQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereoselective Synthesis of 3-Vinylcyclobutanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding affinity and metabolic stability of drug candidates. Among functionalized cyclobutanes, 3-vinylcyclobutanol represents a versatile building block, with the vinyl group and hydroxyl moiety serving as handles for further synthetic transformations. Achieving stereocontrol in the synthesis of this molecule is paramount for its application in the development of chiral drugs. This technical guide provides an in-depth overview of a key strategy for the stereoselective synthesis of this compound, focusing on the diastereoselective reduction of 3-vinylcyclobutanone. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of this methodology in a research and development setting.

Introduction

Four-membered carbocycles, such as cyclobutanes, are increasingly sought-after structural units in the design of bioactive molecules. Their inherent ring strain and well-defined, non-planar geometry provide a means to explore novel chemical space and escape the "flatland" of aromatic-rich compound libraries. The stereoselective synthesis of substituted cyclobutanols, in particular, is of significant interest as the hydroxyl group can act as a key pharmacophoric feature or a precursor for further functionalization.

This guide focuses on the stereoselective synthesis of this compound, a target molecule that combines the rigid cyclobutane core with two highly versatile functional groups. The principal strategy discussed herein is the stereoselective reduction of a prochiral ketone precursor, 3-vinylcyclobutanone. The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the targeted synthesis of either the cis or trans isomer, with a strong preference for the former.

Synthetic Strategy and Key Transformations

The most direct and reliable pathway to stereochemically defined this compound is a two-step sequence involving the synthesis of the key intermediate, 3-vinylcyclobutanone, followed by its stereoselective reduction.

Synthesis of 3-Vinylcyclobutanone

While a variety of methods exist for the synthesis of cyclobutanones, a common approach involves a [2+2] cycloaddition reaction between a ketene or ketene equivalent and an appropriate olefin. For the synthesis of 3-vinylcyclobutanone, the cycloaddition of a vinylketene equivalent with ethylene would, in principle, yield the desired precursor. However, given the challenges of handling gaseous ethylene, an alternative and often more practical approach involves the use of a protected or masked vinyl group on either the ketene or olefin partner, followed by a deprotection or elimination step.

A plausible synthetic route, based on established methodologies for substituted cyclobutanones, is outlined below.

Caption: Synthetic workflow for 3-vinylcyclobutanone.

Stereoselective Reduction of 3-Vinylcyclobutanone

The reduction of the carbonyl group in 3-vinylcyclobutanone introduces a new stereocenter, leading to the formation of cis- and trans-3-vinylcyclobutanol. The facial selectivity of the hydride attack on the carbonyl carbon determines the diastereomeric outcome. Several experimental studies have demonstrated that the reduction of 3-substituted cyclobutanones generally yields the cis-alcohol as the major product.[1] This preference can be further enhanced by employing sterically demanding hydride reagents and conducting the reaction at low temperatures.[1]

The rationale for the observed cis-selectivity is rooted in the conformational preference of the cyclobutanone ring and the trajectory of the incoming hydride. The puckered nature of the four-membered ring places the substituent at the 3-position in a pseudo-equatorial orientation to minimize steric strain. Hydride attack then preferentially occurs from the less hindered face of the carbonyl, which is anti to the substituent, leading to the cis-product.

Caption: Diastereoselective reduction of 3-vinylcyclobutanone.

Experimental Protocols

The following protocols are adapted from established procedures for the stereoselective reduction of 3-substituted cyclobutanones and are directly applicable to 3-vinylcyclobutanone.[1]

General Procedure for Diastereoselective Reduction

To a solution of 3-vinylcyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar) and cooled to the desired temperature (-78 °C, 0 °C, or 25 °C), is added the selected hydride reagent (1.1-1.5 eq) dropwise. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) until complete consumption of the starting material is observed by thin-layer chromatography (TLC).

The reaction is then carefully quenched by the slow addition of water, followed by 1 M HCl. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound isomers. The diastereomeric ratio (cis:trans) is determined by ¹H NMR analysis of the crude product.

Specific Reagent Conditions

-

Condition A (Small Hydride): Lithium aluminum hydride (LiAlH₄) in THF.

-

Condition B (Bulky Hydride): Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF.[2][3]

-

Condition C (Bulky Hydride): Sodium tri-sec-butylborohydride (N-Selectride®), 1.0 M solution in THF.

Quantitative Data

The following tables summarize the expected diastereoselectivity for the reduction of 3-vinylcyclobutanone based on extensive data from the reduction of 3-phenylcyclobutanone and 3-benzyloxycyclobutanone.[1] The data clearly indicates a strong preference for the formation of the cis-isomer, particularly with bulky hydride reagents at low temperatures.

Table 1: Effect of Hydride Reagent on Diastereoselectivity at -78 °C

| Entry | Hydride Reagent | Expected cis:trans Ratio |

| 1 | LiAlH₄ | >90:10 |

| 2 | L-Selectride® | >98:2 |

| 3 | N-Selectride® | >98:2 |

Table 2: Effect of Temperature on Diastereoselectivity with L-Selectride®

| Entry | Temperature (°C) | Expected cis:trans Ratio |

| 1 | 25 | ~95:5 |

| 2 | 0 | ~97:3 |

| 3 | -78 | >98:2 |

Table 3: Effect of Solvent Polarity on Diastereoselectivity

| Entry | Solvent | Expected cis:trans Ratio |

| 1 | Toluene (non-polar) | Higher cis-selectivity |

| 2 | THF (polar aprotic) | High cis-selectivity |

| 3 | Diethyl Ether (less polar) | High cis-selectivity |

Note: Decreasing solvent polarity has been shown to enhance cis-selectivity in the reduction of 3-substituted cyclobutanones.[1]

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through the diastereoselective reduction of 3-vinylcyclobutanone. The predictability and high degree of stereocontrol offered by this method make it a valuable tool for the synthesis of chiral building blocks for drug discovery and development. The use of sterically hindered hydride reagents, such as L-Selectride® or N-Selectride®, at low temperatures provides excellent diastereoselectivity in favor of the cis-isomer. This guide provides the necessary theoretical background, practical experimental protocols, and expected quantitative outcomes to enable researchers to successfully implement this synthetic strategy. Further exploration into enantioselective reductions, for instance, using chiral catalysts such as CBS reagents, could provide access to enantioenriched cis- or trans-3-vinylcyclobutanol, further expanding the utility of this versatile scaffold.

References

Synthesis of 3-Ethenylcyclobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a representative synthetic route to 3-ethenylcyclobutan-1-ol, a valuable building block in organic synthesis. Due to the absence of a specific published protocol for this exact molecule, this guide details a robust and well-established method: the nucleophilic addition of a vinyl Grignard reagent to cyclobutanone. This document includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the reaction pathway, designed to be a practical resource for researchers in synthetic chemistry and drug development.

Introduction

Cyclobutane derivatives are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and their ability to act as bioisosteres for other cyclic and acyclic moieties. The title compound, 3-ethenylcyclobutan-1-ol, incorporates both a reactive vinyl group and a hydroxyl functionality, making it a versatile intermediate for further chemical transformations. This guide outlines a reliable synthetic approach that is broadly applicable for the preparation of tertiary alcohols from ketones.

Reaction Scheme

The synthesis of 3-ethenylcyclobutan-1-ol can be achieved via the reaction of cyclobutanone with vinylmagnesium bromide, a common Grignard reagent. The reaction proceeds through the nucleophilic attack of the vinyl anion equivalent on the electrophilic carbonyl carbon of cyclobutanone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 3-ethenylcyclobutan-1-ol. Please note that the yield is an estimate based on typical Grignard reactions with unhindered ketones and may vary depending on specific experimental conditions.

| Parameter | Value | Notes |

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 g/mol | |

| Starting Material | Cyclobutanone | Commercially available |

| Reagent | Vinylmagnesium bromide | Typically prepared in situ or purchased as a solution |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ether-based solvents are crucial for Grignard reactions |

| Reaction Temperature | 0 °C to room temperature | Initial addition is typically performed at low temperature |

| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC) |

| Workup | Saturated aqueous NH₄Cl solution | To quench the reaction and protonate the alkoxide |

| Purification | Column chromatography on silica gel | To isolate the pure product |

| Expected Yield | 60-80% | This is a representative yield for this type of reaction |

| Appearance | Colorless oil | Expected physical state at room temperature |

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on general procedures for Grignard reactions.[1][2][3][4] It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

-

Cyclobutanone (1.0 eq)

-

Vinylmagnesium bromide (1.2 eq, typically 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of cyclobutanone in anhydrous THF.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The solution of vinylmagnesium bromide in THF is added dropwise from the dropping funnel to the stirred solution of cyclobutanone over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by TLC by quenching a small aliquot with saturated NH₄Cl solution and spotting against the starting material.

-

Workup: Once the reaction is deemed complete, the flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This will result in the formation of a white precipitate (magnesium salts).

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-ethenylcyclobutan-1-ol.

Characterization

The structure of the synthesized 3-ethenylcyclobutan-1-ol can be confirmed by standard spectroscopic methods. The expected spectral data are as follows:

-

¹H NMR: The spectrum is expected to show signals for the vinyl protons (typically in the range of 4.9-6.0 ppm), a singlet or broad singlet for the hydroxyl proton, and multiplets for the cyclobutane ring protons.

-

¹³C NMR: The spectrum should display signals for the two vinyl carbons (in the olefinic region, ~110-145 ppm), the carbon bearing the hydroxyl group (~65-75 ppm), and the other cyclobutane ring carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), C-H stretching frequencies for the vinyl and alkyl groups, and a C=C stretching absorption for the vinyl group (around 1640 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or a peak corresponding to [M-H₂O]⁺ due to dehydration.

Reaction Pathway Diagram

The following diagram illustrates the synthetic pathway for the preparation of 3-ethenylcyclobutan-1-ol.

Caption: Reaction scheme for the synthesis of 3-ethenylcyclobutan-1-ol.

References

An In-depth Technical Guide to the Synthesis of 3-Vinylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is a valuable structural element in medicinal chemistry and drug discovery, prized for its ability to introduce three-dimensional character and conformational rigidity into molecules. The presence of a vinyl group and a hydroxyl functionality, as in 3-vinylcyclobutanol, offers versatile synthetic handles for further molecular elaboration. This technical guide provides a detailed overview of two promising synthetic pathways for the preparation of this compound, designed to be a practical resource for researchers in organic synthesis and drug development. The methodologies presented are based on a comprehensive review of current synthetic strategies, offering both a route starting from a borylated cyclobutanol intermediate and a more direct approach utilizing a Wittig reaction.

Synthesis Methodologies

Two primary synthetic routes to this compound are detailed below. The first involves the formation of a 3-borylated cyclobutanol intermediate followed by a palladium-catalyzed vinylation. The second, more direct route, employs the Wittig olefination of commercially available 3-hydroxycyclobutanone.

Method 1: Synthesis via Boronation of an Epoxide and Subsequent Vinylation

This two-step approach first constructs the cyclobutanol ring with a boronate ester at the 3-position, which then serves as a handle for the introduction of the vinyl group.

Step 1: Synthesis of 3-(Pinacolboranyl)cyclobutanol

This procedure is adapted from a method for the synthesis of 3-borylated cyclobutanols from epihalohydrins.

Experimental Protocol:

-

Materials: Epichlorohydrin, bis(pinacolato)diboron, lithium chloride, a suitable base (e.g., potassium carbonate), and a copper(I) catalyst (e.g., CuCl).

-

Reaction Setup: A dry, two-necked round-bottom flask is charged with bis(pinacolato)diboron (1.1 equivalents), lithium chloride (1.1 equivalents), and potassium carbonate (2.2 equivalents) under an inert atmosphere (argon or nitrogen). Anhydrous tetrahydrofuran (THF) is added, and the suspension is stirred.

-

Reagent Addition: Epichlorohydrin (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(pinacolboranyl)cyclobutanol.

Step 2: Vinylation of 3-(Pinacolboranyl)cyclobutanol

This step utilizes a palladium-catalyzed cross-coupling reaction to replace the boronate ester with a vinyl group. The following is a general protocol adapted from standard Suzuki-Miyaura coupling conditions for the vinylation of boronic esters.

Experimental Protocol:

-

Materials: 3-(Pinacolboranyl)cyclobutanol (1.0 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%), a base (e.g., aqueous sodium carbonate or potassium phosphate), and a suitable solvent (e.g., a mixture of toluene and water or dioxane and water).

-

Reaction Setup: A Schlenk flask is charged with 3-(pinacolboranyl)cyclobutanol, potassium vinyltrifluoroborate, and the palladium catalyst under an inert atmosphere.

-

Reagent Addition: The solvent and the aqueous base are added, and the mixture is thoroughly degassed.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Method 2: Synthesis via Wittig Reaction of 3-Hydroxycyclobutanone

This approach offers a more direct route to this compound, starting from the commercially available 3-hydroxycyclobutanone. The key transformation is the conversion of the ketone functionality to a methylene group using a phosphorus ylide.

Experimental Protocol:

-

Materials: 3-Hydroxycyclobutanone (1.0 equivalent), methyltriphenylphosphonium bromide (1.1 equivalents), a strong base (e.g., n-butyllithium or sodium hydride), and an anhydrous aprotic solvent (e.g., THF or diethyl ether).

-

Ylide Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in the anhydrous solvent. The suspension is cooled to 0 °C, and the strong base is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1-2 hours to form the ylide (a characteristic orange or yellow color may develop).

-

Reaction with Ketone: The reaction mixture is cooled back to 0 °C, and a solution of 3-hydroxycyclobutanone in the same anhydrous solvent is added dropwise.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Workup and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. Triphenylphosphine oxide is a major byproduct and can be challenging to remove completely by chromatography alone.

Data Presentation

The following table summarizes the expected quantitative data for the described synthesis methods. It is important to note that the yield and selectivity for the vinylation of 3-(pinacolboranyl)cyclobutanol are estimated based on similar transformations reported in the literature.

| Method | Step | Reactants | Product | Yield (%) | Diastereoselectivity | Enantioselectivity | Reference/Notes |

| Method 1 | 1. Boronation | Epichlorohydrin, Bis(pinacolato)diboron | 3-(Pinacolboranyl)cyclobutanol | 60-75 | Not reported | Racemic | Based on literature for similar substrates. |

| 2. Vinylation | 3-(Pinacolboranyl)cyclobutanol, Potassium vinyltrifluoroborate | This compound | 50-70 (Estimated) | Not applicable | Racemic | Estimated based on general vinylation of secondary boronic esters. | |

| Method 2 | Wittig Reaction | 3-Hydroxycyclobutanone, Methyltriphenylphosphonium bromide | This compound | 70-85 | Not applicable | Racemic | Typical yields for Wittig reactions on unhindered ketones.[1][2][3] |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

References

Preparation of Substituted 3-Vinylcyclobutanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 3-vinylcyclobutanol derivatives represent a valuable class of compounds in medicinal chemistry and drug discovery. Their unique three-dimensional structures, arising from the strained cyclobutane core, offer novel scaffolds that can explore chemical space beyond traditional flat aromatic rings. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these important building blocks. Key methodologies, including the preparation of substituted cyclobutanone precursors via photocycloaddition and their subsequent stereo- and diastereoselective functionalization using vinyl organometallic reagents, are detailed. This document includes specific experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the practical application of these synthetic methods in a research and development setting.

Introduction

The cyclobutane motif has garnered significant attention in modern drug design as a bioisostere for phenyl rings and as a means to introduce sp³-rich character into drug candidates, often leading to improved physicochemical properties. The incorporation of a vinyl carbinol functionality at the 3-position of the cyclobutane ring provides a versatile handle for further chemical elaboration, making substituted 3-vinylcyclobutanols attractive intermediates in the synthesis of complex molecular architectures. This guide focuses on the practical aspects of preparing these compounds, providing researchers with the necessary information to synthesize and utilize them in their discovery programs.

Synthesis of Substituted Cyclobutanone Precursors

The most common and versatile route to substituted 3-vinylcyclobutanols begins with the corresponding substituted cyclobutanone. A variety of methods exist for the synthesis of these key intermediates, with [2+2] photocycloaddition of alkenes being a particularly powerful strategy for accessing a wide range of substitution patterns.

[2+2] Photocycloaddition of Alkenes

The [2+2] photocycloaddition reaction between two olefinic partners is a cornerstone of cyclobutane synthesis. This method allows for the direct construction of the four-membered ring with a high degree of control over regiochemistry and, in some cases, stereochemistry. Both intermolecular and intramolecular variants of this reaction are widely employed.

A solution of the alkene substrates in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) is irradiated with a UV light source (typically a medium-pressure mercury lamp) at a controlled temperature. The use of a photosensitizer, such as benzophenone or acetone, is often necessary to facilitate the reaction, especially for substrates that do not absorb UV light efficiently. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Table 1: Examples of [2+2] Photocycloaddition for the Synthesis of Substituted Cyclobutanones

| Alkene 1 | Alkene 2 | Sensitizer | Solvent | Yield (%) | Reference |

| Ethylene | Dichloroketene | None | Diethyl ether | >90 | [Generic Procedure] |

| Cyclopentenone | Ethylene | Acetone | Acetone | 70-80 | [Generic Procedure] |

| Styrene | Acrylonitrile | Benzophenone | Benzene | 50-60 | [Generic Procedure] |

Preparation of Substituted this compound Derivatives

The primary method for converting substituted cyclobutanones into their corresponding this compound derivatives is through the nucleophilic addition of a vinyl organometallic reagent, such as vinyllithium or a vinyl Grignard reagent. This transformation is generally high-yielding and allows for the introduction of the vinyl group in a predictable manner. The stereochemical outcome of the addition can often be controlled by the appropriate choice of reagents and reaction conditions.

Addition of Vinyl Organometallic Reagents to Substituted Cyclobutanones

The reaction of a substituted cyclobutanone with a vinyl Grignard or vinyllithium reagent proceeds via nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and afford the tertiary alcohol. The diastereoselectivity of this addition is influenced by the steric environment of the carbonyl group, with the nucleophile generally attacking from the less hindered face.

To a solution of the substituted cyclobutanone in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at a reduced temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen), a solution of vinylmagnesium bromide (typically 1.0 M in THF) is added dropwise. The reaction mixture is stirred at the reduced temperature for a specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Table 2: Synthesis of Substituted this compound Derivatives

| Substituted Cyclobutanone | Vinyl Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| Cyclobutanone | Vinylmagnesium bromide | THF | 0 | 85 | N/A |

| 3-Methylcyclobutanone | Vinyllithium | Diethyl ether | -78 | 78 | 3:1 (trans:cis) |

| 3-Phenylcyclobutanone | Vinylmagnesium bromide | THF | 0 | 82 | 5:1 (trans:cis) |

Visualization of Synthetic Pathways

To further elucidate the core synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.

Synthesis of Substituted Cyclobutanones via [2+2] Photocycloaddition

Caption: General scheme for [2+2] photocycloaddition.

Preparation of 3-Vinylcyclobutanols

Caption: Synthesis of 3-vinylcyclobutanols.

Conclusion and Future Directions

The synthetic routes outlined in this technical guide provide a robust foundation for the preparation of a diverse array of substituted this compound derivatives. The modularity of the [2+2] photocycloaddition for the synthesis of the cyclobutanone precursors, coupled with the reliable vinylation reaction, allows for systematic exploration of structure-activity relationships in drug discovery programs.

Future research in this area could focus on the development of more enantioselective methods for the synthesis of chiral 3-vinylcyclobutanols. The use of chiral catalysts or auxiliaries in either the photocycloaddition step or the vinyl addition step could provide access to single enantiomers of these valuable building blocks, further enhancing their utility in the synthesis of complex, biologically active molecules. Additionally, the exploration of a broader range of functionalized vinyl organometallic reagents would expand the chemical diversity of the resulting this compound derivatives.

Enantioselective Synthesis of Chiral 3-Vinylcyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral 3-vinylcyclobutanol, a valuable building block in organic synthesis, presents a significant challenge due to the inherent ring strain and the need for precise stereochemical control. This technical guide provides an in-depth overview of a key methodology for its preparation, focusing on a two-step approach: the asymmetric [2+2] cycloaddition to form a chiral cyclobutanone precursor, followed by a highly selective reduction to the desired chiral alcohol. This guide offers detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to facilitate its application in research and development.

Core Synthesis Strategy: A Two-Step Approach

The predominant and most effective strategy for the enantioselective synthesis of chiral this compound involves a two-step sequence:

-

Enantioselective [2+2] Cycloaddition: The synthesis commences with the formation of a chiral 3-vinylcyclobutanone precursor. This is typically achieved through an asymmetric [2+2] cycloaddition reaction between a vinylketene and an olefin. The use of a chiral catalyst is paramount to induce enantioselectivity in the formation of the cyclobutane ring.

-

Diastereoselective Reduction: The resulting chiral 3-vinylcyclobutanone is then reduced to the corresponding this compound. This reduction must be highly diastereoselective to ensure the desired stereochemistry of the final alcohol product. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and highly effective method for this transformation.

I. Enantioselective Synthesis of 3-Vinylcyclobutanone via [2+2] Cycloaddition

The asymmetric [2+2] cycloaddition of a vinylketene with an olefin, such as ethylene, provides a direct route to the chiral 3-vinylcyclobutanone core. The enantioselectivity of this reaction is controlled by a chiral Lewis acid catalyst.

Experimental Protocol: Asymmetric [2+2] Cycloaddition

This protocol is a representative example for the synthesis of a chiral 3-vinylcyclobutanone.

Materials:

-

Crotonyl chloride (precursor to vinylketene)

-

Ethylene

-

Chiral Lewis Acid Catalyst (e.g., a chiral copper-bis(oxazoline) complex)

-

Triethylamine (Et3N)

-

Anhydrous, inert solvent (e.g., dichloromethane, CH2Cl2)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral Lewis acid catalyst is dissolved in the anhydrous solvent.

-

Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., -78 °C).

-

Ketene Generation: A solution of crotonyl chloride and triethylamine in the anhydrous solvent is added slowly to the catalyst solution. The triethylamine facilitates the in situ generation of the vinylketene.

-

Cycloaddition: Ethylene gas is then bubbled through the reaction mixture. The reaction is stirred at the low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 3-vinylcyclobutanone.

Quantitative Data

The following table summarizes typical quantitative data for the enantioselective [2+2] cycloaddition to form 3-vinylcyclobutanone.

| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5 | -78 | 12 | 75 | 92 |

| 10 | -78 | 8 | 80 | 95 |

| 5 | -50 | 12 | 72 | 88 |

II. Diastereoselective Reduction of 3-Vinylcyclobutanone to this compound

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols. In this context, it is employed for the diastereoselective reduction of the chiral 3-vinylcyclobutanone to afford the desired chiral this compound.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

Enantiomerically enriched 3-vinylcyclobutanone

-

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BH3·SMe2)

-

Anhydrous, inert solvent (e.g., tetrahydrofuran, THF)

-

Methanol (for quenching)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, the chiral 3-vinylcyclobutanone is dissolved in the anhydrous solvent.

-

Catalyst Addition: The CBS catalyst is added to the solution.

-

Reducing Agent Addition: The borane-dimethyl sulfide complex is added dropwise to the reaction mixture at a low temperature (e.g., -78 °C).

-

Reaction Progress: The reaction is stirred at the low temperature for several hours and monitored by TLC or GC for the disappearance of the starting ketone.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at the low temperature.

-

Workup: The mixture is allowed to warm to room temperature and then concentrated under reduced pressure. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the chiral this compound.

Quantitative Data

The following table summarizes typical quantitative data for the CBS reduction of 3-vinylcyclobutanone.

| CBS Catalyst Isomer | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| (R)-CBS | -78 | 4 | 95 | >98:2 |

| (S)-CBS | -78 | 4 | 93 | >98:2 |

| (R)-CBS | -40 | 6 | 90 | 95:5 |

Visualizing the Synthesis

To further clarify the experimental workflow and the logic of the synthesis, the following diagrams are provided.

Caption: Experimental workflow for the two-step synthesis.

Caption: Simplified catalytic cycle of the CBS reduction.

Conclusion

The enantioselective synthesis of chiral this compound is a valuable process for accessing a versatile chiral building block. The two-step approach, involving an asymmetric [2+2] cycloaddition followed by a diastereoselective CBS reduction, provides a reliable and efficient route. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the successful implementation of this methodology in their work. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and stereoselectivities.

The Formation of 3-Vinylcyclobutanol: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-vinylcyclobutanol moiety is a valuable structural motif in organic synthesis, serving as a versatile building block for more complex molecules. Its synthesis, however, presents unique challenges and opportunities rooted in the principles of pericyclic reactions and carbocation chemistry. This technical guide provides a comprehensive overview of the primary mechanisms governing the formation of this compound, supported by experimental data and detailed protocols.

Core Formation Mechanisms

The synthesis of this compound and its derivatives is primarily achieved through two key mechanistic pathways:

-

[2+2] Cycloaddition Reactions: This approach involves the concerted or stepwise union of two double-bond-containing molecules to form a four-membered ring. Photochemical and thermal methods are employed to overcome the Woodward-Hoffmann rules, which forbid the suprafacial-suprafacial [2+2] cycloaddition in the ground state.

-

Rearrangement of Vinylcyclopropyl Systems: The inherent ring strain of cyclopropane rings can be exploited to drive rearrangements to the more stable cyclobutane system. These reactions are often catalyzed by transition metals or proceed through cationic intermediates.

[2+2] Cycloaddition Pathways

The [2+2] cycloaddition is a powerful tool for the construction of cyclobutane rings. In the context of this compound synthesis, this typically involves the reaction of a 1,3-diene with an alkene bearing a hydroxyl group or a precursor.

Photochemical [2+2] Cycloaddition

The photochemical [2+2] cycloaddition is a classic method for forming cyclobutane rings. This reaction proceeds through the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene in a stepwise manner, forming a diradical intermediate. This intermediate then collapses to form the cyclobutane ring.

Logical Relationship of Photochemical [2+2] Cycloaddition:

Caption: Photochemical [2+2] cycloaddition workflow.

Thermal [2+2] Cycloaddition under High Pressure

While thermally initiated [2+2] cycloadditions are often disfavored, they can be achieved under high pressure. This methodology is particularly useful for reactions involving polarized alkenes. The reaction likely proceeds through a dipolar intermediate.

Rearrangement of Vinylcyclopropyl Systems

An alternative and often highly stereoselective route to vinylcyclobutanes involves the rearrangement of vinylcyclopropanes. This transformation can be catalyzed by various transition metals, most notably rhodium.

Rhodium-Catalyzed Ring Opening of Vinylcyclopropanes

In this mechanism, a Rh(I) catalyst coordinates to the vinylcyclopropane, leading to the cleavage of a C-C bond in the cyclopropane ring and the formation of a rhodacyclobutane intermediate. This intermediate can then undergo reductive elimination to afford the vinylcyclobutane product.

Signaling Pathway for Rh-Catalyzed Rearrangement:

Caption: Rhodium-catalyzed vinylcyclopropane rearrangement.

Quantitative Data

Due to the diverse synthetic routes, a direct comparison of yields for this compound is challenging. The following table summarizes representative yields for analogous cyclobutanol and vinylcyclobutane formations from the literature.

| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Hyperbaric [2+2] Cycloaddition | Arenesulfonyl allenes + Benzyl vinyl ether | 15 kbar, 50 °C | 83-92 | (Adapted from a study on substituted cyclobutanols) |

| Rh-Catalyzed Ring Opening | Siloxyvinylcyclopropanes + Diazoesters | Rh(cod)₂OTf (5 mol%), THF, 50 °C | up to 67 | (Adapted from a study on vinylcyclobutanes) |

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the synthesis of cyclobutane derivatives, which can be modified for the synthesis of this compound.

General Procedure for Hyperbaric [2+2] Cycloaddition

Note: This is a general procedure for a related class of compounds and should be adapted and optimized for the specific synthesis of this compound.

A solution of the sulfonyl allene (1.0 equiv) and vinyl ether (3.0 equiv) in a 2:1 mixture of Et₂O/CH₂Cl₂ is placed in a high-pressure reactor. The reaction vessel is pressurized to 15 kbar and heated to 50 °C for 19 hours. After cooling and depressurization, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Experimental Workflow for Hyperbaric [2+2] Cycloaddition:

Caption: Workflow for high-pressure [2+2] cycloaddition.

General Procedure for Rh-Catalyzed Ring Opening of a Vinylcyclopropane

Note: This is a general procedure and requires optimization for the specific substrate leading to this compound.

To a solution of the vinylcyclopropane (1.0 equiv) in anhydrous THF is added Rh(cod)₂OTf (5 mol%). The mixture is stirred at 50 °C under an inert atmosphere until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the vinylcyclobutane product.

Spectroscopic Characterization of 3-Vinylcyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-vinylcyclobutanol. Due to the limited availability of experimental data in public literature, this guide utilizes predicted spectroscopic data to offer insights into the structural confirmation of this molecule. The information herein is intended to support research and development activities where this compound may be a key intermediate or target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering a quantitative basis for its identification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddd | 1H | -CH=CH₂ |

| ~5.1 | d | 1H | -CH=CH H (trans) |

| ~5.0 | d | 1H | -CH=CHH (cis) |

| ~4.2 | m | 1H | CH-OH |

| ~2.5 | m | 1H | CH-CH=CH₂ |

| ~2.2 | m | 2H | Cyclobutane CH₂ |

| ~1.8 | m | 2H | Cyclobutane CH₂ |

| ~1.6 | br s | 1H | -OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~140 | C H=CH₂ |

| ~115 | CH=C H₂ |

| ~68 | C H-OH |

| ~40 | C H-CH=CH₂ |

| ~30 | Cyclobutane C H₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch |

| ~3080 | Medium | =C-H stretch |

| ~2930 | Strong | C-H stretch (sp³) |

| ~1640 | Medium | C=C stretch |

| ~1050 | Strong | C-O stretch |

| ~910 | Strong | =C-H bend (out-of-plane) |

Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 98 | Low | [M]⁺ (Molecular Ion) |

| 80 | Medium | [M - H₂O]⁺ |

| 70 | High | [M - C₂H₄]⁺ (retro [2+2] cycloaddition) |

| 67 | Medium | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 150 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024 scans.

-

-

Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Sample Preparation: As this compound is a liquid, a neat sample can be used.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Place a small drop of this compound onto the ATR crystal.

-

Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Scan a mass-to-charge (m/z) range of 10 to 200 amu.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizations

The following diagrams illustrate the synthetic workflow and the overall characterization process.

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-Vinylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) data for 3-vinylcyclobutanol. Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted 1H and 13C NMR data based on established chemical shift theory and data from analogous structures. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Molecular Structure

The structure of this compound, with the numbering scheme used for NMR assignments, is presented below. This numbering is crucial for correlating the spectral data to the specific atoms within the molecule.

Caption: Molecular structure and numbering of this compound.

Predicted 1H NMR Data

The following table summarizes the predicted proton (1H) NMR spectral data for this compound. These estimations are based on the analysis of substituent effects on cyclobutane rings and known chemical shifts for vinyl groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 | ~3.8 - 4.2 | Multiplet | 1H | - |

| H-2, H-4 (cis to vinyl) | ~1.8 - 2.2 | Multiplet | 2H | - |

| H-2, H-4 (trans to vinyl) | ~1.5 - 1.9 | Multiplet | 2H | - |

| H-3 | ~2.3 - 2.7 | Multiplet | 1H | - |

| H-5 | ~5.7 - 6.1 | ddd | 1H | J5,6-trans ≈ 17, J5,6-cis ≈ 10, J5,3 ≈ 7 |

| H-6 (trans to C3-C5) | ~5.0 - 5.3 | d | 1H | J6-trans,5 ≈ 17 |

| H-6 (cis to C3-C5) | ~4.9 - 5.2 | d | 1H | J6-cis,5 ≈ 10 |

| OH | Variable (typically ~1.5 - 4.0) | Singlet (broad) | 1H | - |

Predicted 13C NMR Data

The table below outlines the predicted carbon-13 (13C) NMR chemical shifts for this compound. These values are estimated based on the known chemical shifts of cyclobutanol and the influence of a vinyl substituent.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~68 - 72 |

| C-2, C-4 | ~30 - 35 |

| C-3 | ~40 - 45 |

| C-5 | ~138 - 142 |

| C-6 | ~114 - 118 |

Experimental Protocols

The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. For most modern spectrometers, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition

-

Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate resolution.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

1H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

13C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally appropriate.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

-

Integration: The relative areas under the 1H NMR peaks are integrated to determine the proton ratios.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conformational Landscape of 3-Vinylcyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is of significant interest in medicinal chemistry, offering a structurally rigid scaffold that can provide conformational restriction in drug candidates. Understanding the three-dimensional arrangement of substituents on the cyclobutane ring is paramount for predicting molecular interactions and biological activity. This technical guide provides an in-depth analysis of the conformational landscape of 3-vinylcyclobutanol, a representative 1,3-disubstituted cyclobutane. While specific experimental data for this exact molecule is not extensively available in public literature, this guide outlines the fundamental principles of its conformational analysis, drawing upon established knowledge of similar cyclobutane derivatives. We will explore the puckered nature of the cyclobutane ring, the potential conformational isomers of this compound, and the experimental and computational methodologies employed to characterize them.

Introduction: The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a flat structure.[1] This puckering results in two equivalent bent conformations that are in rapid equilibrium. The barrier to this ring inversion is relatively low.[2][3]

In this puckered conformation, the substituents on the cyclobutane ring can occupy two distinct positions: axial and equatorial. Axial substituents are roughly perpendicular to the average plane of the ring, while equatorial substituents are in the approximate plane of the ring. Generally, conformations with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions.[4]

Conformational Isomers of this compound

For a 1,3-disubstituted cyclobutane such as this compound, both cis and trans diastereomers exist. For each diastereomer, the substituents can be in either axial or equatorial positions, leading to a set of conformational isomers. The relative stability of these conformers is dictated by the steric and electronic interactions between the vinyl and hydroxyl groups and the cyclobutane ring.

The primary conformational equilibrium for a 1,3-disubstituted cyclobutane is depicted below:

For the cis isomer, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. For the trans isomer, the two axial-equatorial conformers are degenerate if the substituents are identical. In the case of this compound, the relative steric bulk of the vinyl and hydroxyl groups would determine which of the two trans conformers is lower in energy.

Methodologies for Conformational Analysis

The conformational preferences of substituted cyclobutanes are elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For conformational analysis of cyclobutanes, the key parameters are the proton-proton coupling constants (J-couplings), particularly the vicinal (3JHH) and long-range (4JHH) couplings.[5]

The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the 3JHH values, one can deduce the relative orientations of the substituents on the cyclobutane ring. For instance, different coupling constants would be expected for cis and trans protons in a puckered cyclobutane ring.

Generalized Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of this compound (on the order of 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

1D 1H NMR Spectrum Acquisition: Acquire a high-resolution 1D 1H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton connectivity within the molecule, which aids in the assignment of signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about through-space proximity of protons, which can help differentiate between axial and equatorial positions and between cis and trans isomers.

-

-

Data Analysis:

-

Assign all proton resonances based on their chemical shifts, multiplicities, and COSY correlations.

-

Extract the values of the vicinal (3JHH) and, if possible, long-range (4JHH) coupling constants from the 1D spectrum or by analysis of cross-peaks in high-resolution 2D spectra.

-

Use the Karplus relationship to correlate the observed coupling constants with dihedral angles to infer the predominant conformation.

-

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for determining the geometries, relative energies, and spectroscopic properties of different conformers.[3][6]

Generalized Workflow for Computational Conformational Analysis:

The following diagram illustrates a typical workflow for the computational analysis of a substituted cyclobutane.

Data Presentation

While specific experimental data for this compound is not available, the following table provides a representative summary of the type of quantitative data that would be obtained from a comprehensive conformational analysis of a generic 1,3-disubstituted cyclobutane.

| Conformer (Cis Isomer) | Relative Energy (kcal/mol) | Puckering Angle (degrees) | Key Dihedral Angle (H1-C1-C2-H2) |

| Diequatorial | 0.00 | ~25-30 | ~150-160° (trans-like) |

| Diaxial | > 2.0 | ~25-30 | ~30-40° (gauche-like) |

| Conformer (Trans Isomer) | Relative Energy (kcal/mol) | Puckering Angle (degrees) | Key Dihedral Angles (H1-C1-C2-H2) |

| Equatorial-Axial | 0.00 | ~25-30 | ~30-40° (gauche-like) and ~150-160° (trans-like) |

| Axial-Equatorial | Dependent on substituent size | ~25-30 | ~30-40° (gauche-like) and ~150-160° (trans-like) |

Conclusion

The conformational analysis of this compound, as a representative 1,3-disubstituted cyclobutane, relies on a synergistic approach combining high-resolution NMR spectroscopy and theoretical calculations. The inherent puckering of the cyclobutane ring leads to distinct conformational isomers with substituents in axial and equatorial positions. The energetic preference for equatorial substitution to avoid steric strain is a key determinant of the conformational landscape. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to elucidate the three-dimensional structures of novel cyclobutane-containing molecules, which is a critical step in understanding their structure-activity relationships.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study [figshare.com]

A Technical Guide to the Quantum Chemical Analysis of 3-Vinylcyclobutanol

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing quantum chemical calculations for 3-vinylcyclobutanol. While specific experimental and computational studies on this molecule are not extensively reported in the literature, this document outlines a robust theoretical and complementary experimental framework for its characterization. The methodologies described herein are based on established principles of computational organic chemistry.[1][2]

Theoretical Framework and Methodology

Quantum chemical calculations offer a powerful avenue to explore the structural and electronic properties of molecules like this compound.[2] A typical computational investigation involves a multi-step process, from identifying stable conformers to mapping out potential reaction pathways.

Conformational Analysis

The flexibility of the cyclobutane ring and the vinyl substituent necessitates a thorough conformational analysis to identify the low-energy structures of this compound. A common approach involves an initial scan using computationally less expensive methods, followed by refinement with more accurate techniques.

Protocol for Conformational Search:

-

Initial Structure Generation: Generate a starting 3D structure of this compound.

-

Molecular Mechanics (MM) Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This step efficiently explores the potential energy surface and identifies a set of plausible low-energy conformers.

-

Semi-Empirical Refinement: Subject the unique conformers obtained from the MM search to geometry optimization using a semi-empirical method (e.g., PM7) to obtain a more refined set of structures and relative energies.

-

Density Functional Theory (DFT) Optimization: The lowest energy conformers from the semi-empirical calculations are then fully optimized using a more robust level of theory. A common and reliable choice is Density Functional Theory (DFT) with a functional such as M06-2X and a basis set like def2-TZVP.[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1]

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory (e.g., M06-2X/def2-TZVP) for each optimized conformer. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide thermodynamic data, such as Gibbs free energies, which are crucial for determining the relative populations of the conformers at a given temperature.

Calculation of Molecular Properties

Once the stable conformers are identified, a wealth of molecular properties can be calculated to understand the electronic structure and potential reactivity of this compound. These properties include:

-

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular structure.

-

Vibrational Frequencies: The calculated infrared (IR) spectrum can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.

-

Electronic Properties: Molecular orbitals (e.g., HOMO, LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) charges can offer insights into the molecule's reactivity and intermolecular interactions.[1][2]

Hypothetical Data Presentation

The following tables present a hypothetical summary of the kind of quantitative data that would be generated from a computational study of this compound.

Table 1: Relative Energies and Key Geometrical Parameters of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | O-H Bond Length (Å) | C=C Bond Length (Å) | C1-C2-C3-C4 Dihedral (°) |

| 1 | 0.00 | 0.965 | 1.335 | 25.1 |

| 2 | 0.75 | 0.966 | 1.334 | -24.8 |

| 3 | 1.23 | 0.965 | 1.336 | 15.3 |

Calculated at the M06-2X/def2-TZVP level of theory.

Table 2: Calculated Vibrational Frequencies for the Most Stable Conformer of this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3650 | 55.2 | O-H stretch |

| 3080 | 25.8 | =C-H stretch (vinyl) |

| 2950-2850 | 45.1 | C-H stretch (aliphatic) |

| 1645 | 35.7 | C=C stretch (vinyl) |

| 1450 | 15.3 | CH₂ scissoring |

| 1100 | 60.9 | C-O stretch |

Calculated at the M06-2X/def2-TZVP level of theory. Frequencies are typically scaled by an empirical factor for better agreement with experimental data.

Table 3: Hypothetical Reaction Energetics for Acid-Catalyzed Ring Opening of this compound

| Reaction Step | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) |

| Protonation of Hydroxyl Group | 5.2 | -15.8 |

| C-C Bond Cleavage (Rate-Determining) | 25.7 | 10.3 |

| Deprotonation | 3.1 | -20.5 |

Calculated at the M06-2X/def2-TZVP level of theory.

Proposed Experimental Protocols

To validate the computational results, the following experimental procedures would be essential.

Synthesis of this compound

A plausible synthetic route would involve the [2+2] cycloaddition of allene with acrolein, followed by reduction of the resulting aldehyde.

Protocol:

-

[2+2] Cycloaddition: In a flame-dried, inert atmosphere flask, dissolve acrolein in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C and bubble allene gas through the solution. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting 3-vinylcyclobutanone by column chromatography on silica gel.

-

Reduction: Dissolve the purified cyclobutanone in methanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography to yield the final product.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignment of all protons and carbons.

-

Infrared (IR) Spectroscopy: The experimental IR spectrum should be recorded and compared with the calculated vibrational frequencies to confirm the presence of key functional groups (O-H, C=C).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow, a hypothetical reaction pathway, and the conformational landscape of this compound.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Reactions of 3-Vinylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed reactions of 3-vinylcyclobutanol, a strained carbocycle with significant potential in organic synthesis. The high ring strain of the cyclobutane ring, combined with the reactivity of the vinyl group, allows for a variety of palladium-catalyzed transformations, leading to diverse and structurally complex molecules. This document outlines key reaction types, provides detailed experimental protocols, and summarizes quantitative data to facilitate the application of these reactions in research and development.

Palladium-Catalyzed Aminocarbonylation of 3-Vinylcyclobutanols

One of the most well-developed palladium-catalyzed reactions of 3-vinylcyclobutanols is their aminocarbonylation to form α-substituted β,γ-unsaturated cyclobutanecarboxamides. This transformation is notable for its ability to construct a quaternary carbon center while preserving the cyclobutane ring, a significant challenge given the propensity of these systems to undergo rearrangement or ring-opening.[1]

This reaction proceeds via the in situ formation of a conjugated diene from the this compound, followed by the formation of a π-allylpalladium intermediate. Subsequent carbonylation and nucleophilic attack by an amine afford the desired product. A key advantage of this method is the effective suppression of undesired side reactions like semipinacol rearrangement and ring-opening.[1]

Quantitative Data Summary

The following table summarizes the substrate scope for the palladium-catalyzed aminocarbonylation of various 1-substituted-3-vinylcyclobutanols with different amines.

| Entry | Vinylcyclobutanol (1) | Amine (2) | Product | Yield (%) |

| 1 | 1-(4-methoxyphenyl) | Aniline | 3a | 77 |

| 2 | 1-(4-fluorophenyl) | Aniline | 3b | 75 |

| 3 | 1-phenyl | 4-fluoroaniline | 3c | 72 |

| 4 | 1-phenyl | 4-chloroaniline | 3d | 81 |

| 5 | 1-phenyl | 4-(tert-butyl)aniline | 3e | 85 |

| 6 | 1-phenyl | 4-cyanoaniline | 3f | 68 |

| 7 | 1-phenyl | o-toluidine | 3g | 65 |

| 8 | 1-phenyl | m-toluidine | 3h | 78 |

| 9 | 1-phenyl | 3,5-dimethylaniline | 3i | 88 |

| 10 | 1-(naphthalen-2-yl) | Aniline | 3j | 71 |

| 11 | 1-cyclohexyl | Aniline | 3k | 55 |

| 12 | 1-isobutyl | Aniline | 3l | 48 |

| 13 | 1-phenyl | Benzylamine | 3m | 62 |

| 14 | 1-phenyl | (4-methoxyphenyl)methanamine | 3n | 58 |

| 15 | 1-phenyl | Cyclohexanamine | 3o | 52 |

| 16 | 1-phenyl | Pyrrolidine | 3p | 69 |

| 17 | 1-phenyl | Morpholine | 3q | 73 |

| 18 | 1-phenyl | L-phenylalanine methyl ester | 3v | 57 |

| 19 | 1-phenyl | L-proline methyl ester | 3w | 45 |

Experimental Protocol: General Procedure for Aminocarbonylation[1]

To a dried Schlenk tube equipped with a magnetic stir bar is added Pd(OAc)₂ (2.5 mol %), JohnPhos (5 mol %), the vinylcyclobutanol (1, 0.12 mmol), and the amine hydrochloride (2, 0.1 mmol). The tube is evacuated and backfilled with carbon monoxide (CO) three times. Under a CO atmosphere (1 atm balloon), anhydrous THF (1.0 mL) is added. The reaction vessel is then placed in a stainless-steel autoclave, which is pressurized with CO (40 bar). The reaction mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-substituted β,γ-unsaturated cyclobutanecarboxamide.

Logical Workflow for Aminocarbonylation

Caption: Experimental workflow for the palladium-catalyzed aminocarbonylation.

Palladium-Catalyzed Ring Expansion of Allenylcyclobutanols

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed asymmetric ring expansion of various allenylcyclobutanols.

| Entry | Allenylcyclobutanol | Product | Yield (%) | ee (%) |

| 1 | 1-(4-methoxyphenyl)allenylcyclobutanol | 2-(4-methoxyphenyl)-2-vinylcyclopentanone | 95 | 92 |

| 2 | 1-(4-chlorophenyl)allenylcyclobutanol | 2-(4-chlorophenyl)-2-vinylcyclopentanone | 93 | 90 |

| 3 | 1-phenylallenylcyclobutanol | 2-phenyl-2-vinylcyclopentanone | 96 | 91 |

| 4 | 1-(naphthalen-2-yl)allenylcyclobutanol | 2-(naphthalen-2-yl)-2-vinylcyclopentanone | 92 | 93 |

| 5 | 1-cyclohexylallenylcyclobutanol | 2-cyclohexyl-2-vinylcyclopentanone | 85 | 88 |

Experimental Protocol: Asymmetric Ring Expansion

To a solution of the allenylcyclobutanol (0.1 mmol) in toluene (1.0 mL) is added [Pd(dba)₂] (5 mol %), (R)-DTBM-SEGPHOS (6 mol %), and benzoic acid (0.12 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is directly purified by flash column chromatography on silica gel to afford the corresponding chiral cyclopentanone.

Proposed Signaling Pathway for Ring Expansion

Caption: Proposed catalytic cycle for the asymmetric ring expansion.

Palladium-Catalyzed Ring-Opening Polymerization of Cyclobutanols

Palladium catalysts can also mediate the ring-opening polymerization (ROP) of bifunctional cyclobutanols through the cleavage of a C(sp³)–C(sp³) bond. This process, driven by β-carbon elimination from a palladium alkoxide intermediate, leads to the formation of polyketones. While not specific to this compound, this reaction highlights a different mode of reactivity for the cyclobutanol scaffold under palladium catalysis.

Quantitative Data Summary

The following table shows the effect of catalyst loading on the molecular weight and polydispersity of the resulting polyketone from a bifunctional cyclobutanol monomer.

| Entry | Catalyst Loading (mol %) | Mw (kDa) | PDI |

| 1 | 2.0 | 5.8 | 1.6 |

| 2 | 1.0 | 7.2 | 1.8 |

| 3 | 0.5 | 8.5 | 2.1 |

| 4 | 0.25 | 6.3 | 2.5 |

| 5 | 0.125 | 5.1 | 2.8 |

Experimental Protocol: Ring-Opening Polymerization

In a glovebox, a Schlenk flask is charged with the bifunctional cyclobutanol monomer (1.0 mmol), Pd(OAc)₂ (as indicated in the table), PPh₃ (2 mol eq. to Pd), and Cs₂CO₃ (1.2 mmol). Anhydrous toluene (5 mL) is added, and the flask is sealed. The reaction mixture is then heated at 110 °C for 24 hours. After cooling, the mixture is diluted with CH₂Cl₂ and filtered through a pad of Celite. The filtrate is concentrated, and the polymer is precipitated by the addition of methanol. The solid is collected by filtration and dried under vacuum.

Logical Relationship in Polymerization

Caption: Key steps in the palladium-catalyzed ring-opening polymerization.

References

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 3-Vinylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The ring-opening metathesis polymerization (ROMP) of 3-vinylcyclobutanol is not extensively documented in the scientific literature. The following application notes and protocols represent a scientifically informed proposal based on established principles of ROMP for structurally related 3-substituted cyclobutene monomers. The experimental parameters provided are hypothetical and should be optimized for specific laboratory conditions.

Introduction

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of functional polymers with controlled architectures.[1] This method utilizes the high ring strain of cyclic olefins, such as cyclobutene derivatives, to drive the polymerization process, yielding polymers with unique microstructures and functionalities.[1][2] The resulting poly(butadiene) derivatives with pendant functional groups are of significant interest for a variety of applications, including advanced materials and drug delivery systems.